N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5OS/c1-17-7-8-20(19(24)15-17)27-21(30)16-31-23-22(25-9-10-26-23)29-13-11-28(12-14-29)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHHTVPKHSNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide, with a molecular formula of C23H24BrN5OS and a molecular weight of 498.44 g/mol, has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of anticonvulsant properties and neuropharmacological effects.
Structure and Properties
The compound features a complex structure that includes a brominated phenyl ring, a piperazine moiety, and a pyrazine ring linked through a sulfanyl group. This unique arrangement is likely responsible for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H24BrN5OS |
| Molecular Weight | 498.44 g/mol |
| CAS Number | 1031954-95-6 |
| Purity | Typically 95% |
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant activity. A study focused on related compounds demonstrated their efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compounds were assessed for their ability to prevent seizures, revealing that certain derivatives showed promising results in the MES test, which is a standard model for evaluating anticonvulsant drugs .
In particular, analogs containing the piperazine moiety were noted for their ability to bind to voltage-sensitive sodium channels, which are critical in the propagation of neuronal action potentials. This mechanism is essential for their anticonvulsant effect, as it helps stabilize neuronal excitability .
Neuropharmacological Effects
The presence of the phenylpiperazine fragment suggests potential psychoactive properties. Compounds with similar structures have been linked to various neuropharmacological effects, including anxiolytic and antidepressant activities. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine receptors .
Case Studies and Research Findings
- Anticonvulsant Screening : In a systematic evaluation involving MES and PTZ models, several derivatives were tested at varying doses (30 mg/kg to 300 mg/kg). Compounds demonstrated varying degrees of protection against induced seizures, with some achieving significant efficacy comparable to established antiepileptic drugs .
- SAR Analysis : Structure-activity relationship (SAR) studies highlighted that modifications to the piperazine and pyrazine components significantly influenced anticonvulsant activity. For instance, lipophilicity appeared to correlate with efficacy; more lipophilic compounds showed delayed but prolonged protective effects against seizures .
- Cytotoxicity Assessments : Preliminary studies indicated that some derivatives exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology beyond their neuropharmacological uses .
Scientific Research Applications
This compound exhibits promising pharmacological properties, including:
- Antidepressant Effects : Research indicates that compounds with similar structures have shown efficacy in modulating serotonin receptors, which are critical in depression treatment.
- Antimalarial Activity : Analogous compounds have demonstrated significant activity against Plasmodium falciparum, making this compound a candidate for further studies in antimalarial drug development .
Table 1: Biological Activities of Related Compounds
Case Studies
Several studies have investigated the pharmacological potential of compounds structurally related to N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-y]sulfanyl}acetamide:
Case Study 1: Antidepressant Properties
A study published in 2021 explored the antidepressant effects of piperazine derivatives, revealing that modifications to the phenyl ring significantly enhanced receptor binding affinity and efficacy in animal models .
Case Study 2: Antimalarial Activity
Research conducted on similar pyrazine-containing compounds demonstrated high selectivity against Plasmodium falciparum, with IC50 values indicating potent activity at low concentrations .
Comparison with Similar Compounds
Core Structural Motifs
The compound shares key features with several analogs:
- Piperazine-acetamide backbone : Central to its design, similar to compounds like N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS: 763125-97-9), which lacks the pyrazine-sulfanyl group but retains the brominated phenyl and phenylpiperazine moieties .
- Sulfanyl linkages : Analogous to 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, where the sulfanyl bridge connects heterocyclic systems .
- Pyrazine integration : Shared with 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, though without the piperazine substitution .
Substituent Variations
Physical Properties
While specific data for the target compound is unavailable, analogs provide insights:
Anticipated Bioactivity
Comparative Bioactivity
Spectral and Crystallographic Data
Spectral Characteristics
- IR : Expected peaks for amide C=O (~1650 cm⁻¹), S–C (~700 cm⁻¹), and aromatic C–Br (~550 cm⁻¹) .
- NMR : Distinct shifts for bromo-methylphenyl (δ 7.2–7.8 ppm for aromatic H; δ 2.5 ppm for CH3) and pyrazine protons (δ 8.3–9.0 ppm) .
- Mass spectrometry : Molecular ion peak [M+H]⁺ ~550–560 m/z, with fragments corresponding to bromine (79/81 Da) and phenylpiperazine .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves coupling reactions using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCl) in dichloromethane, with triethylamine as a base. The sulfanyl group can be introduced via nucleophilic substitution or thiol-ene reactions. For instance, pyrazine-thiol intermediates may react with α-bromoacetamide derivatives under inert conditions. Purification often employs column chromatography, and crystallization from methylene chloride is effective for isolating single crystals .
Q. How should researchers characterize the molecular structure of this compound spectroscopically?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm substituent connectivity, with comparison to analogous compounds (e.g., pyrazine and piperazine derivatives) .
- IR Spectroscopy : Identification of amide C=O (~1650–1700 cm) and sulfanyl (C–S) stretches (~600–700 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What are the critical steps in designing bioactivity assays for this acetamide derivative?
- Methodological Answer :
- Target Selection : Prioritize receptors/enzymes with known interactions with piperazine (e.g., serotonin/dopamine receptors) or sulfanyl-containing compounds .
- In Vitro Assays : Use enzyme inhibition (e.g., kinase assays) or cell-based cytotoxicity models (e.g., MTT assay for anticancer activity). Dose-response curves and IC calculations are essential .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
- Methodological Answer : Utilize SHELXL for refinement, particularly for handling twinning or disordered regions. Key steps include:
- Checking for pseudo-symmetry and applying TWIN/BASF commands if twinning is detected .
- Analyzing hydrogen-bonding networks (N–H···N/O) and π-π interactions to validate packing motifs. Intramolecular S(6) motifs, as seen in similar acetamides, stabilize conformations .
- Cross-validate with spectroscopic data to resolve ambiguities in atomic positions .
Q. What strategies optimize multi-step synthesis yields involving pyrazine and piperazine moieties?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent polarity, stoichiometry). For example, flow chemistry (e.g., continuous reactors) enhances reproducibility in oxidation or coupling steps .
- Protecting Groups : Temporarily protect reactive amines (e.g., Boc for piperazine) during pyrazine functionalization to prevent side reactions .
- Microwave Assistance : Accelerate slow steps (e.g., cyclization) while minimizing decomposition .
Q. How do intermolecular interactions influence the compound’s stability and solubility?
- Methodological Answer :
- X-ray Crystallography : Identify intermolecular C–H···O/N and π-π stacking (e.g., between phenyl rings) that enhance crystal packing and stability .
- Solubility Studies : Measure logP values to assess lipophilicity. The trifluoromethyl group (if present) increases metabolic stability but may reduce aqueous solubility .
- Thermogravimetric Analysis (TGA) : Quantify thermal stability, correlating with hydrogen-bonding strength .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
